4-Bromo-5-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and pharmacological activities. The presence of a bromine atom at the 4-position and a methyl group at the 5-position of the isoquinoline ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methylisoquinoline can be achieved through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. This method allows for the selective formation of 4-bromoisoquinoline derivatives under mild conditions . Another method involves the bromination of 5-methylisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using bromine or NBS. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of palladium-catalyzed cyclization reactions is also explored for industrial applications due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, boronic acids, and bases are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolines.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Oxidation and Reduction Reactions: Products include oxidized or reduced isoquinoline derivatives.
Scientific Research Applications
4-Bromo-5-methylisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methylisoquinoline involves its interaction with specific molecular targets and pathways. As a heterocyclic compound, it can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-methylisoquinoline: Similar structure with the bromine and methyl groups swapped.
4-Bromoisoquinoline: Lacks the methyl group at the 5-position.
5-Methylisoquinoline: Lacks the bromine atom at the 4-position.
Uniqueness
4-Bromo-5-methylisoquinoline is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and biological activity. This unique structure makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-bromo-5-methylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-12-6-9(11)10(7)8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEGTHWPKFUYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.